molecular formula C15H19ClO2 B14308682 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride CAS No. 111833-24-0

3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride

Cat. No.: B14308682
CAS No.: 111833-24-0
M. Wt: 266.76 g/mol
InChI Key: UTEZYSTYSOFGFG-UHFFFAOYSA-N
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Description

3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a phenyl ring substituted with a hexyloxy group and a prop-2-enoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-(Hexyloxy)benzaldehyde.

    Formation of Prop-2-enoyl Intermediate: The aldehyde group is converted to a prop-2-enoyl group through a Wittig reaction, using a suitable phosphonium ylide.

    Chlorination: The final step involves the conversion of the prop-2-enoyl group to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The phenyl ring can undergo oxidation reactions, forming quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols: Formed through reduction.

    Oxidized Aromatic Compounds: Formed through oxidation.

Scientific Research Applications

3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Pharmaceuticals: Potential use in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The phenyl ring can also participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)benzoyl chloride: Similar structure but lacks the prop-2-enoyl group.

    3-[4-(Methoxy)phenyl]prop-2-enoyl chloride: Similar structure but with a methoxy group instead of a hexyloxy group.

    3-[4-(Hexyloxy)phenyl]prop-2-enol: Similar structure but with an alcohol group instead of an acyl chloride.

Uniqueness

3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is unique due to the presence of both a hexyloxy group and a prop-2-enoyl chloride moiety

Properties

CAS No.

111833-24-0

Molecular Formula

C15H19ClO2

Molecular Weight

266.76 g/mol

IUPAC Name

3-(4-hexoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C15H19ClO2/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3

InChI Key

UTEZYSTYSOFGFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

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